![molecular formula C25H19NO7 B3513502 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate](/img/structure/B3513502.png)
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate
Overview
Description
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C25H19NO7 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.11615195 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by a cycloheptafuran core and various substituents, suggests a range of possible pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₁₉N₁O₅ with a molecular weight of approximately 345.36 g/mol. The presence of the methoxyphenyl and nitrobenzoate groups contributes to its chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₁O₅ |
Molecular Weight | 345.36 g/mol |
Key Functional Groups | Methoxy, Nitro |
Structural Features | Cycloheptafuran core |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the cycloheptafuran core through cyclization reactions.
- Introduction of substituents such as the methoxyphenyl and nitrobenzoate groups via electrophilic aromatic substitution or coupling reactions.
- Purification and characterization using techniques like NMR and mass spectrometry.
Antioxidant Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays, including DPPH radical scavenging tests. For instance, related compounds have shown IC50 values ranging from 16.97 to 21.40 µg/mL in scavenging assays, indicating potent antioxidant capabilities .
Anticancer Activity
Research has demonstrated that derivatives of this compound possess anticancer properties. In vitro studies on cancer cell lines have shown that these compounds can inhibit cell proliferation effectively. For example, one study reported a growth inhibition rate of approximately 44.59% against CCRF-CEM (Leukemia) cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest.
Anti-diabetic Activity
In vivo studies have indicated potential anti-diabetic effects, particularly in models induced by streptozotocin. Compounds similar to this one have shown significant reductions in blood glucose levels, with some achieving up to 59.15% reduction in diabetic rats . This suggests a possible role in managing hyperglycemia.
Case Studies
Several case studies highlight the biological activities associated with compounds similar to this compound:
- Study on Antioxidant Properties : A series of synthesized derivatives were tested for their antioxidant activity using the DPPH method. The most effective compound exhibited an IC50 value comparable to known antioxidants.
- Anticancer Screening : Compounds were screened against the NCI 60 cell line panel, revealing moderate to significant growth inhibition across various cancer types.
- Diabetes Management : In diabetic rat models, administration of related compounds resulted in notable decreases in blood glucose levels, suggesting potential for therapeutic use in diabetes management.
Properties
IUPAC Name |
[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7/c1-14-23-21(27)12-18(16-7-9-20(31-3)10-8-16)13-22(24(23)15(2)32-14)33-25(28)17-5-4-6-19(11-17)26(29)30/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESVNXPYHKNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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